1-Ethylimidazolidine-2,4,5-trione
Overview
Description
1-Ethylimidazolidine-2,4,5-trione is a chemical compound that is part of a broader class of imidazolidine derivatives. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with various substituents attached to this core structure. The imidazolidine ring can be functionalized to create a wide range of compounds with diverse chemical and biological properties.
Synthesis Analysis
The synthesis of compounds related to 1-ethylimidazolidine-2,4,5-trione involves the reaction of specific monomers or precursors to form the desired imidazolidine ring. For instance, new polyesters containing imidazolidine-2,4,5-trione rings were prepared by reacting a dibenzoyl chloride derivative with various biphenols, leading to polymers with both aliphatic and aromatic units in the backbone . Additionally, a series of novel acetylcholinesterase and butyrylcholinesterase inhibitors containing an imidazolidine-2,4,5-trione moiety were synthesized from substituted benzothiazoles . These examples demonstrate the versatility of the imidazolidine ring in synthesizing compounds with potential applications in materials science and pharmacology.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives is crucial in determining their physical and chemical properties. Single-crystal X-ray diffraction was used to determine the molecular structure of one such derivative, revealing the presence of both optical isomers in the triclinic crystal system . This level of structural detail is essential for understanding the compound's behavior and potential interactions with other molecules.
Chemical Reactions Analysis
Imidazolidine derivatives can undergo various chemical reactions, leading to a wide array of products. For example, the reaction of 4-arylazo-3,5-pyrazolidinediones with ethyl acrylate yielded 1-β-ethoxycarbonylethyl derivatives, which could be further transformed into different compounds through reactions with acrylonitrile, aniline, piperidine, and hydrazine hydrate . These reactions highlight the reactivity of the imidazolidine ring and its utility in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The synthesized polyesters containing imidazolidine-2,4,5-trione rings were characterized by their viscosities, solubilities, and thermal properties, with some exhibiting liquid crystalline behavior in the melting state . The lipophilicity of the cholinergic enzyme inhibitors was determined using the partition coefficient log Kow, and their inhibitory activity was quantified, showing significant potential compared to standard drugs . These properties are critical for the practical application of these compounds in various fields.
Scientific Research Applications
Chemical Synthesis and Reaction Studies
Methylation Reactions : In the context of chemical synthesis, studies have explored the methylation reactions of imidazolidine derivatives. A study by Lian et al. (2020) investigated the methylation of 2,4-dinitroimidazole and its potassium salt counterpart, producing 1-methylimidazolidine-2,4,5-trione as a byproduct (Lian, Yuan, Chen, Chen, & Wang, 2020).
Nitration and Oxidation Processes : Another study by the same team focused on the nitration and oxidation of 1-methyl-2,4,5-triiodoimidazole, leading to the formation of 1-methylimidazolidine-2,4,5-trione as a nitration by-product (Lian, Chen, Chen, Wang, Wang, & Chen, 2020).
Kinetic and Mechanistic Studies
- Reaction Kinetics : The kinetics of the reaction of parabanic acid (imidazolidine-2,4,5-trione) with oxiranes was studied by Zarzyka-Niemiec and Lubczak (2003), offering insights into the reaction mechanisms and thermodynamics (Zarzyka-Niemiec & Lubczak, 2003).
Material Science and Corrosion Studies
- Corrosion Inhibition : Cruz et al. (2004) evaluated the efficacy of imidazolidine derivatives as corrosion inhibitors, comparing their performance with other compounds in acidic media (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Biocidal Applications
- N-Halamine Polymeric Biocides : Sun et al. (2001) synthesized a novel cyclic-amine monomer incorporating imidazolidin-4-one derivatives for creating antibacterial N-halamine polymeric materials (Sun, Chen, Worley, & Sun, 2001).
Pharmaceutical and Therapeutic Research
- Cholinergic Enzyme Inhibition : Pejchal et al. (2011) synthesized novel inhibitors derived from benzothiazoles containing an imidazolidine-2,4,5-trione moiety. These compounds showed significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase (Pejchal, Štěpánková, Padělková, Imramovský, & Jampílek, 2011).
Future Directions
properties
IUPAC Name |
1-ethylimidazolidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJKMRHILAFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391229 | |
Record name | 1-Ethylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylimidazolidine-2,4,5-trione | |
CAS RN |
57012-86-9 | |
Record name | 1-Ethylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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